N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide
Descripción
Propiedades
IUPAC Name |
(E)-N-(4-fluoro-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3OS/c23-18-9-4-10-19-21(18)25-22(28-19)26(15-17-8-5-13-24-14-17)20(27)12-11-16-6-2-1-3-7-16/h1-14H,15H2/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFMCOXJGPGTEK-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Fluorobenzo[d]thiazole moiety
- Pyridin-3-ylmethyl group
- Cinnamide core
These structural components contribute to its unique chemical properties and biological interactions.
N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide is believed to exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer progression.
- Receptor Modulation : It may interact with various receptors, influencing cellular signaling pathways.
- Cellular Pathway Alteration : By modulating key pathways, it can affect cell proliferation and survival.
Anticancer Activity
Research indicates that N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines such as breast and lung cancer cells. The compound's mechanism involves the activation of caspases and the modulation of Bcl-2 family proteins, leading to increased apoptosis rates.
Anti-inflammatory Properties
In addition to its anticancer effects, this compound has shown promise as an anti-inflammatory agent. Studies have reported that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases.
Case Studies
- Study on Cancer Cell Lines : A recent study evaluated the effects of N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide on various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 5 to 15 µM depending on the cell type.
- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in a significant decrease in paw edema compared to control groups, indicating its potential as an anti-inflammatory therapy.
Comparative Analysis
To illustrate the uniqueness of N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide, a comparison with similar compounds is presented below:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(benzo[d]thiazol-2-yl)-N-(pyridin-3-yl)acetamide | Structure | Moderate anticancer activity |
| N-(4-bromobenzo[d]thiazol-2-yl)-N-(pyridin-3-yl)methylamine | Structure | Anti-inflammatory properties |
| N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-yl)benzamide | Structure | Antimicrobial activity |
Comparación Con Compuestos Similares
Structural Analogues from the BZTcin Series ()
The BZTcin series includes benzothiazole-linked acrylamide derivatives, such as N-(benzo[d]thiazol-2-yl)cinnamamide (BZTcin1) . Key differences include:
- Substituent Effects : The target compound introduces a 4-fluoro group on the benzothiazole and a pyridin-3-ylmethyl group, whereas BZTcin1 lacks these substituents. Fluorination typically increases lipophilicity and resistance to oxidative metabolism .
- Physical Properties : BZTcin1 has a melting point of 229–234°C, while the fluorinated analogue’s melting point is expected to be higher due to enhanced molecular rigidity and intermolecular interactions.
- Synthetic Complexity : The pyridin-3-ylmethyl substitution in the target compound likely requires additional synthetic steps compared to BZTcin1, which is synthesized via straightforward coupling and purification .
Table 1: Comparative Physicochemical Properties
*TZD = Thiazolidinedione
Thiazolidinedione Derivatives ()
Compounds like GB30 (2-(5-benzylidene-2,4-dioxothiazolidin-3-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide) share the 4-fluorobenzo[d]thiazol-2-yl group but differ in core structure:
- Backbone Variation : GB30 uses a thiazolidinedione (TZD) warhead, whereas the target compound employs a cinnamamide scaffold. The TZD group in GB30 is associated with histone-binding activity, while the cinnamamide backbone may prioritize different biological targets .
- Bioactivity : GB30 exhibits a high HPLC purity (95.28%) and LCMS-confirmed molecular mass, suggesting robust stability. The target compound’s pyridin-3-ylmethyl group could modulate solubility and membrane permeability compared to GB30’s acetamide linkage .
Pyridine-3-carboxamide Analogs ()
The compound N-(4-(4-chlorophenyl)thiazol-2-yl)-6-hydroxynicotinamide shares a pyridine-carboxamide motif but lacks the benzothiazole and cinnamamide groups. Key contrasts include:
- Pharmacophore Design : The target compound’s dual heterocyclic system (benzothiazole + pyridine) may offer multi-target engagement, unlike the simpler pyridine-3-carboxamide scaffold in , which is optimized for antibacterial activity .
- Halogen Effects : The 4-chloro substituent in ’s compound vs. 4-fluoro in the target compound: Fluorine’s smaller size and stronger electronegativity could reduce steric hindrance and improve target binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
